molecular formula C31H40O7 B1682558 Tr-PEG7 CAS No. 127999-16-0

Tr-PEG7

Cat. No. B1682558
M. Wt: 524.6 g/mol
InChI Key: MEVXYMFPGMBKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tr-PEG7 is a PEG linker containing a trityl alcohol protecting group . The trityl group can be removed under acidic conditions or through hydrogenolysis . The hydrophilic PEG linker increases the water solubility properties of compounds . Increasing the number of ethylene glycol units within a PEG chain improves their water solubility properties .


Molecular Structure Analysis

Tr-PEG7 has a molecular formula of C31H40O7 . It contains a TBDMS alcohol protecting group and a terminal hydroxyl group . The TBDMS can be removed in the presence of acetyl chloride .


Chemical Reactions Analysis

The trityl group in Tr-PEG7 can be removed under acidic conditions or through hydrogenolysis . The hydroxyl group can be derivatized to other reactive functional groups for conjugation .


Physical And Chemical Properties Analysis

Tr-PEG7 has a molecular weight of 524.7 g/mol . The hydrophilic PEG linker increases the water solubility properties of compounds .

Scientific Research Applications

Gene and Drug Delivery Systems

PEG and its derivatives, such as mPEG-anthracene, are crucial in gene and drug delivery systems due to their ability to transport miRNA and siRNA in vitro. These polymers interact with tRNA, affecting its stability, aggregation, and particle formation, which is fundamental for the successful delivery of genetic material or drugs to target cells or tissues (Froehlich et al., 2012). Additionally, PEGylation is a strategy that improves the efficiency of nanoparticle-based drug and gene delivery by shielding the surface from aggregation and enhancing systemic circulation time (Suk et al., 2016).

Detection of Genetic Markers

PEGylated alkanethiol has been used to enhance the electrochemical detection of genetic markers, such as those involved in breast cancer. This advancement in biosensor technology allows for high sensitivity and specificity in detecting target DNA sequences, contributing significantly to the fields of theranostics and pharmacogenomics (Henry et al., 2010).

Protein PEGylation

The covalent attachment of PEG to peptides and proteins, known as PEGylation, is employed to enhance the therapeutic potential of these biomolecules. This modification leads to increased solubility, reduced immunogenicity, and prolonged systemic circulation, which are critical for improving the efficacy of protein-based drugs (Roberts et al., 2002).

Nanoparticle-Based Therapy

PEG-coated silica nanoparticles have emerged as promising carriers for drugs, such as curcumin, offering enhanced bioavailability and therapeutic efficacy in cancer treatment. These nanoparticles facilitate controlled drug release and imaging, highlighting the multifunctional capabilities of PEG derivatives in nanomedicine (Elbialy et al., 2020).

Tumor-Specific Imaging

The use of PEG derivatives in tumor-specific imaging has been explored, with studies showing the potential of PEG-promoter-driven gene expression for detecting micrometastatic disease in various cancer models. This approach leverages the unique properties of PEG to enhance the specificity and efficacy of molecular-genetic imaging techniques (Bhang et al., 2010).

Safety And Hazards

Tr-PEG7 is not classified as a hazard according to its Safety Data Sheet .

Future Directions

Tr-PEG7 has been evaluated for pretargeted imaging in LS174T Xenografts . Despite minor differences, the study indicated that both evaluated tetrazines are equally suited for pretargeted imaging . This suggests that Tr-PEG7 could have potential applications in the field of oncology .

properties

IUPAC Name

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEVXYMFPGMBKNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H40O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tr-PEG7

Synthesis routes and methods

Procedure details

25 g of hexaethyleneglycol was dissolved in a mixture of 100 mL of acetonitrile and 30 mL of pyridine, to which 12.5 g of trityl chloride was added at 0° C., and then the solution was stirred overnight at room temperature. The reaction solution was mixed with iced water and subjected to extraction with ethyl acetate, and then the organic layer washed with water and concentrated under reduced pressure after drying. The residue was purified with silica gel column chromatography to obtain 15.7 g of the objective compound.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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